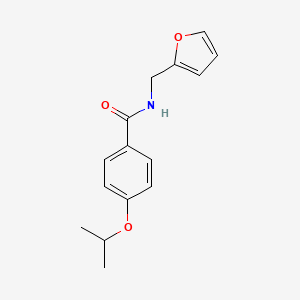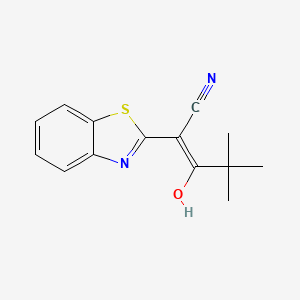![molecular formula C12H20Cl2N2O B2833187 4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride CAS No. 1286266-04-3](/img/structure/B2833187.png)
4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O and a molecular weight of 279.206 g/mol . It belongs to the class of compounds known as piperidines, which are characterized by a six-membered ring containing nitrogen. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride typically involves the reaction of 4-aminopiperidine with a suitable phenol derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenol or piperidine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Wirkmechanismus
The mechanism of action of 4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride can be compared with other similar compounds, such as:
4-[(4-Aminopiperidin-1-yl)methyl]phenol: This compound lacks the dihydrochloride component and may exhibit different solubility and reactivity properties.
4-[(4-Aminopiperidin-1-yl)methyl]phenyl acetate:
4-[(4-Aminopiperidin-1-yl)methyl]phenyl ether: This ether derivative may have unique reactivity and biological activity compared to the parent compound.
Eigenschaften
IUPAC Name |
4-[(4-aminopiperidin-1-yl)methyl]phenol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-11-5-7-14(8-6-11)9-10-1-3-12(15)4-2-10;;/h1-4,11,15H,5-9,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWBERDEHDCXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2833109.png)

![N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2833111.png)

![4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2833115.png)

![4-{[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide](/img/structure/B2833117.png)
![N-(2,3-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2833119.png)
![2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2833121.png)
![2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2833122.png)


![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide](/img/structure/B2833126.png)
